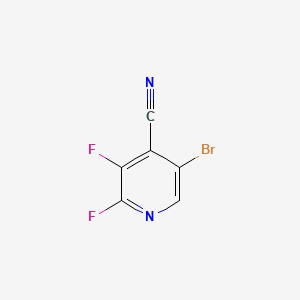![molecular formula C13H15N3O B13466151 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, making it a valuable scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the azidomethyl and phenyl groups. Key steps may include cyclization reactions under basic conditions and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more stable intermediates and efficient purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the azide group to other functional groups.
Reduction: Reduction of the azide group to an amine.
Substitution: Nucleophilic substitution reactions at the azidomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like m-chloroperbenzoic acid for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical applications, including drug conjugation and biorthogonal labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug discovery.
Uniqueness
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is unique due to its combination of the spirocyclic core with an azidomethyl group, providing distinct reactivity and potential for diverse applications in chemical synthesis and biomedical research .
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
6-(azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15N3O/c14-16-15-8-13(11-4-2-1-3-5-11)6-12(7-13)9-17-10-12/h1-5H,6-10H2 |
Clé InChI |
ZJIHOSZKLUXXQA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(CN=[N+]=[N-])C3=CC=CC=C3)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
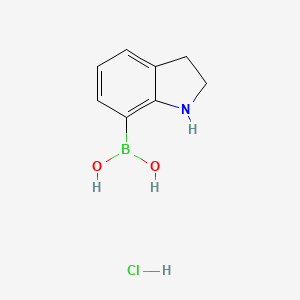
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
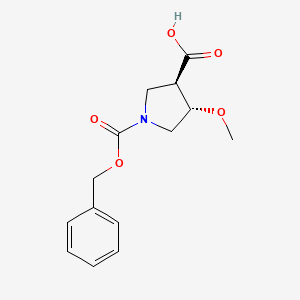
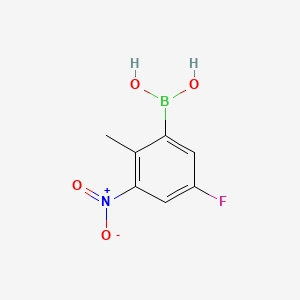
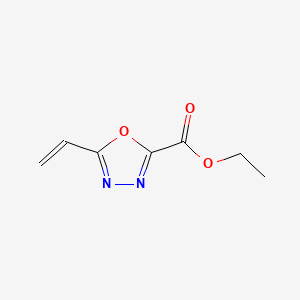
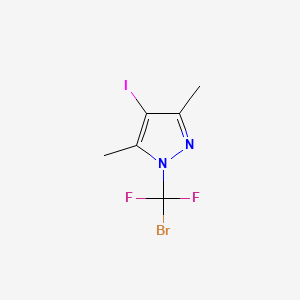
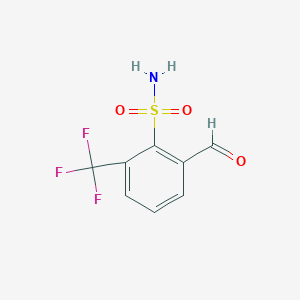
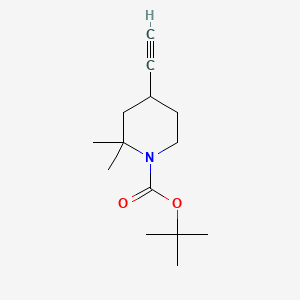
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
